Silver selenide

Vue d'ensemble

Description

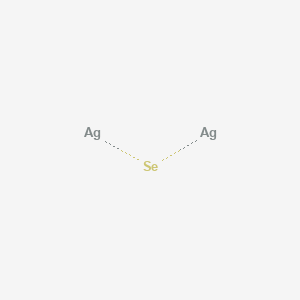

Silver Selenide (Ag2Se) is a semiconducting compound with unique photoelectric properties, making it of great interest for applications in photovoltaic cells, photodetectors, and thermoelectric materials. It exhibits a narrow bandgap and has been explored for its potential in various electronic and optical applications.

Synthesis Analysis

The synthesis of Silver Selenide typically involves the reaction of silver ions with selenium ions in aqueous or organic mediums. Various synthesis methods such as hydrothermal synthesis, solvothermal methods, and green synthesis approaches have been explored to optimize the size, shape, and crystallinity of the produced Ag2Se nanoparticles. For example, green synthesis methods using plant extracts or microorganisms offer an eco-friendly alternative to conventional synthesis methods, reducing the use of hazardous chemicals and promoting environmental sustainability.

Molecular Structure Analysis

Silver Selenide crystallizes in a monoclinic crystal system with a complex lattice structure. Its molecular structure is characterized by the arrangement of silver and selenium ions in a specific geometric pattern, contributing to its unique electronic and optical properties. The detailed analysis of its molecular structure helps in understanding the charge carrier dynamics and band structure, which are crucial for its application in semiconductor devices.

Chemical Reactions and Properties

Ag2Se participates in various chemical reactions, including oxidation-reduction reactions and compound formation with other elements. Its chemical properties are influenced by its composition and structure, exhibiting characteristics such as high thermal stability and reactivity towards certain chemicals. Understanding these chemical properties is essential for its application in synthesis processes and material engineering.

Physical Properties Analysis

Silver Selenide exhibits distinctive physical properties, including high electrical conductivity and thermoelectric performance. Its physical attributes such as melting point, density, and thermal conductivity are crucial for its application in thermoelectric devices. The compound's photoconductivity and optical absorption properties are also significant for its use in photovoltaic cells and photodetectors.

Chemical Properties Analysis

The chemical properties of Ag2Se, including its reactivity with various substances, solubility in different solvents, and stability under various conditions, are fundamental for its application in material science. Its compatibility with other materials and resistance to corrosion are important for the durability and efficiency of devices based on Silver Selenide.

References

- Silver nanoparticles: green synthesis and their antimicrobial activities.

- Synthesis of Silver Nanoparticles Mediated by Fungi: A Review.

- Diversity of Bacterial Synthesis of Silver Nanoparticles.

- Eco-friendly approach for nanoparticles synthesis and mechanism behind antibacterial activity of silver and anticancer activity of gold nanoparticles.

- Metal Nanoclusters Stabilized by Selenol Ligands.

Applications De Recherche Scientifique

Nanoparticle Synthesis

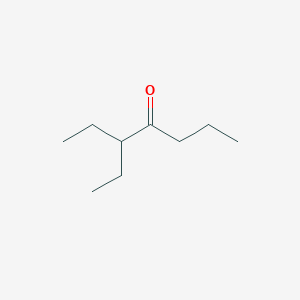

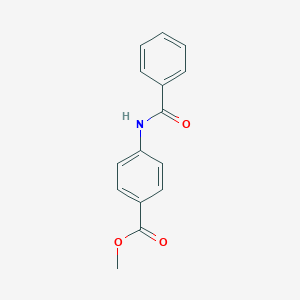

- Field : Materials Science

- Application : Silver selenide nanoparticles were synthesized by the reaction between silver benzoate and SeCl4 via a sonochemical method .

- Method : The as-synthesized Ag2Se nanoparticles were characterized by X-ray diffraction, scanning electron microscopy, transmission electron microscopy, Fourier transform infrared spectra and energy-dispersive X-ray microanalysis .

- Results : The synthesis resulted in nanoparticles with unique shape and size dependent physical and chemical properties that differ drastically from their bulk counterparts .

Thermoelectric Applications

- Field : Energy Conversion

- Application : Ag2Se has attracted increasing attention due to its potentially excellent thermoelectric (TE) performance as an n-type semiconductor .

- Method : A low-cost, solution-processed approach was reported that enables the formation of Ag2Se thin films from Cu2−xSe template films via cation exchange at room temperature .

- Results : An average power factor (PF) of 617 ± 82 μW m−1 K−2 and a corresponding ZT value of 0.35 at room temperature were reported .

Photovoltaic Cells

- Field : Solar Energy

- Application : Silver selenide has a wide range of applications in solar cells .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

IR Detectors

- Field : Optoelectronics

- Application : Silver selenide is used in IR detectors .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Magnetic Resistive Sensors

- Field : Sensor Technology

- Application : Silver selenide is used in magnetic resistive sensors .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Biological Imaging

- Field : Biomedical Imaging

- Application : Silver and selenium nanoparticles have shown desirable activity in biological imaging .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Photochargeable Secondary Batteries

- Field : Energy Storage

- Application : Silver selenide is used in photochargeable secondary batteries .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Ion-Selective Electrodes

- Field : Sensor Technology

- Application : Silver selenide is used in ion-selective electrodes .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Switching Memory Cells

- Field : Data Storage

- Application : Silver selenide is used in switching memory cells .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Optical Filters

- Field : Optics

- Application : Silver selenide is used in optical filters .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Photolithography

- Field : Microfabrication

- Application : Silver selenide is used in photolithography .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

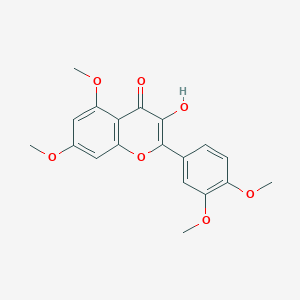

Surface-Enhanced Infrared Absorption Spectroscopy

- Field : Spectroscopy

- Application : Silver selenide quantum dots have been used for surface-enhanced infrared absorption spectroscopy .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : Experimental enhancement factors (EF) of up to 10.9 were obtained, indicating that Ag2Se–MSA QDs are able to enhance IR signatures effectively .

Electrochemical Potential Memory Devices

- Field : Data Storage

- Application : Silver selenide is used in electrochemical potential memory devices .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Semiconducting Optical Devices

- Field : Optoelectronics

- Application : Silver selenide is used in semiconducting optical devices .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Non-Linear Optical Devices

- Field : Optics

- Application : Silver selenide is used in non-linear optical devices .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

High Thermoelectric Efficiency in Electrodeposited Silver Selenide Films

- Field : Energy Conversion

- Application : Silver selenide films were electrodeposited at different reduction potentials .

- Method : The compositional, morphological, and structural characterizations of the silver selenide thin films were analyzed .

- Results : The maximum power factor was found for the films grown at 0.071 V with a value of 3421 ± 705 μW m −1 K −2 and a thermal conductivity of 0.56 ± 0.06 W m −1 K −1 .

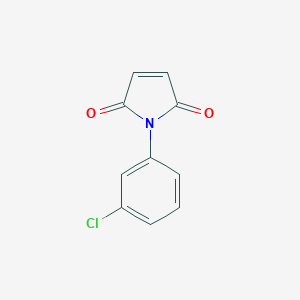

Safety And Hazards

Exposure to Silver Selenide may produce adverse effects such as a permanent bluish-gray discoloration of the skin (argyria) or eyes (argyrosis) . Other toxic effects may include liver and kidney damage, irritation of the eyes, skin, respiratory, and intestinal tract, and changes in blood cells . Personal protective equipment/face protection should be worn to avoid contact with skin and eyes .

Orientations Futures

Propriétés

InChI |

InChI=1S/2Ag.Se | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWCVDGUVZRYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se].[Ag].[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2Se | |

| Record name | silver selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061644 | |

| Record name | Silver selenide (Ag2Se) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver selenide (Ag2Se) | |

CAS RN |

1302-09-6 | |

| Record name | Silver selenide (Ag2Se) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver selenide (Ag2Se) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver selenide (Ag2Se) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilver selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.